Diphosphoryl chloride
Overview
Description
It is a colorless to pale yellow liquid that is highly reactive and sensitive to moisture and air . This compound is primarily used as a reagent in organic synthesis and various industrial applications.
Preparation Methods
Diphosphoryl tetrachloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus pentachloride (PCl₅) with phosphorus pentoxide (P₂O₅) at elevated temperatures . The reaction is as follows: [ 4 \text{PCl}_3 + \text{P}_2\text{O}_5 \rightarrow 3 \text{Cl}_2\text{P(O)OP(O)Cl}_2 ]
Another method involves the reaction of phosphorus trichloride (PCl₃) with oxygen, followed by chlorination . Industrial production typically involves similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diphosphoryl tetrachloride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts violently with water to produce phosphoric acid and hydrochloric acid. [ \text{Cl}_2\text{P(O)OP(O)Cl}_2 + 4 \text{H}_2\text{O} \rightarrow 2 \text{H}_3\text{PO}_4 + 4 \text{HCl} ]
Substitution Reactions: Can participate in substitution reactions with nucleophiles, such as alcohols and amines, to form corresponding phosphorylated products.
Oxidation and Reduction: Can be involved in redox reactions, although these are less common compared to hydrolysis and substitution.
Common reagents used in these reactions include water, alcohols, amines, and other nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Diphosphoryl tetrachloride has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of diphosphoryl tetrachloride primarily involves its ability to act as a phosphorylating agent. It reacts with nucleophiles to transfer phosphoryl groups, facilitating the formation of new phosphorus-oxygen or phosphorus-nitrogen bonds . This reactivity is due to the presence of highly electrophilic phosphorus centers in the molecule.
Comparison with Similar Compounds
Diphosphoryl tetrachloride can be compared with other similar compounds, such as:
Phosphorus oxychloride (POCl₃): Another phosphorylating agent, but with a different reactivity profile and applications.
Phosphorus pentachloride (PCl₅): Used in similar reactions but often serves as a chlorinating agent rather than a phosphorylating agent.
Phosphorus trichloride (PCl₃): A precursor in the synthesis of diphosphoryl tetrachloride and other phosphorus compounds.
Diphosphoryl tetrachloride is unique in its ability to form diphosphoryl groups, making it particularly useful in specific synthetic applications.
Properties
InChI |
InChI=1S/Cl4O3P2/c1-8(2,5)7-9(3,4)6 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTIXUGILVWVHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=P(OP(=O)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4O3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159179 | |
Record name | Diphosphoryl tetrachloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13498-14-1 | |
Record name | Diphosphoryl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13498-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphosphoryl tetrachloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphosphoryl tetrachloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphosphoryl tetrachloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of pyrophosphoryl chloride?
A1: Pyrophosphoryl chloride has the molecular formula P2O3Cl4 and a molecular weight of 252.72 g/mol. Its structure consists of two phosphorus atoms bridged by an oxygen atom, with each phosphorus atom double-bonded to one oxygen atom and single-bonded to two chlorine atoms. [, , ]
Q2: What spectroscopic data is available for pyrophosphoryl chloride?
A2: Raman and 19F NMR spectroscopy have been utilized to characterize pyrophosphoryl tetrafluoride (F2P(O)—O—P(O)F2), a related compound. [] 35Cl nuclear quadrupole resonance (NQR) studies have been conducted on pyrophosphoryl chloride and its dithio analog, P2OS2Cl4. []
Q3: Is pyrophosphoryl chloride stable in the presence of moisture?
A3: Pyrophosphoryl chloride is highly reactive with water, undergoing hydrolysis to form phosphoric acid and hydrochloric acid. []
Q4: What are the main applications of pyrophosphoryl chloride in organic synthesis?
A4: Pyrophosphoryl chloride is primarily used as a reagent for phosphorylation reactions, converting alcohols to their corresponding phosphates. It has also found use in Vilsmeier-Haack reactions for formylating aromatic compounds. [, , , , , ]
Q5: How does pyrophosphoryl chloride compare to phosphoryl chloride (POCl3) in phosphorylation reactions?
A5: While both can phosphorylate alcohols, pyrophosphoryl chloride has demonstrated advantages in specific reactions, such as synthesizing nucleoside 3',5'-bisphosphates, where it has shown higher yields compared to phosphoryl chloride. []
Q6: Can you provide an example of pyrophosphoryl chloride used in a one-pot synthesis?
A6: Researchers successfully employed pyrophosphoryl chloride as a green, reductive chlorination agent in the one-pot synthesis of quetiapine, an antipsychotic drug. This method significantly reduced reaction times and achieved near-quantitative yields. []
Q7: How is pyrophosphoryl chloride utilized in Vilsmeier-Haack reactions?
A7: Pyrophosphoryl chloride can be combined with dimethylformamide to generate the Vilsmeier reagent, facilitating the formylation of electron-rich aromatic compounds. [, , ]
Q8: Have computational methods been applied to study pyrophosphoryl chloride?
A8: While specific computational studies on pyrophosphoryl chloride are limited in the provided research, computational tools could be employed to investigate its reactivity, reaction mechanisms, and interactions with other molecules.
Q9: How is pyrophosphoryl chloride typically stored and handled?
A10: Due to its reactivity with moisture, pyrophosphoryl chloride should be stored under anhydrous conditions, preferably in a desiccator or glovebox. [, , ]
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